Dansyl-arginyl-phenylalaninamide
Description
Properties
CAS No. |
122061-69-2 |
|---|---|
Molecular Formula |
C27H35N7O4S |
Molecular Weight |
553.7 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanamide |
InChI |
InChI=1S/C27H35N7O4S/c1-34(2)23-14-6-12-20-19(23)11-7-15-24(20)39(37,38)33-21(13-8-16-31-27(29)30)26(36)32-22(25(28)35)17-18-9-4-3-5-10-18/h3-7,9-12,14-15,21-22,33H,8,13,16-17H2,1-2H3,(H2,28,35)(H,32,36)(H4,29,30,31)/t21-,22-/m0/s1 |
InChI Key |
FIRAIPQYHFPMIJ-VXKWHMMOSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Other CAS No. |
122061-69-2 |
Synonyms |
dansyl-Arg-Phe-NH2 dansyl-arginyl-phenylalaninamide dansyl-TFa DNS-RFa |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Dansyl Group: Unique to this compound, this group enhances fluorescence but may reduce membrane permeability compared to non-fluorescent analogs like CAS 736992-21-5 .
- Chirality: D-arginine in CAS 123689-72-5 increases metabolic stability compared to L-arginine in this compound, as D-amino acids resist proteolysis .
Pharmacokinetic and Pharmacodynamic Properties
While direct data on this compound are scarce, insights can be drawn from structurally related peptides:
- Absorption: Peptides with D-amino acids (e.g., CAS 123689-72-5) exhibit enhanced oral bioavailability (~20–30%) compared to L-configured peptides (<5%) due to resistance to digestive enzymes .
- Metabolism : The dansyl group may slow hepatic metabolism by sterically shielding the peptide backbone, as seen in sulfonamide-modified opioids .
- Half-Life : Peptides with bulky aromatic groups (e.g., dansyl, tryptophan) show prolonged half-lives (>2 hours) compared to simpler analogs (<30 minutes) due to reduced renal clearance .
Preparation Methods
Resin Selection and Initial Deprotection
Solid-phase synthesis typically employs a Wang or Rink amide resin to anchor the C-terminal phenylalaninamide. The resin is pre-swollen in dichloromethane (DCM) or dimethylformamide (DMF) for 1–2 hours before deprotection of the Fmoc (fluorenylmethyloxycarbonyl) group using 20% piperidine in DMF. Studies highlight that a 20-minute deprotection cycle ensures >95% efficiency while minimizing side reactions.
Sequential Amino Acid Coupling
Arginine and phenylalanine residues are coupled using carbodiimide-based activators. Patent WO2015197723A1 details the use of TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) with N-methylmorpholine (NMM) as a base, achieving coupling yields of 85–92%. Critical parameters include:
-
Molar ratios : 3:1 excess of amino acid to resin-bound peptide.
-
Reaction time : 2 hours at room temperature under nitrogen.
-
Solvent : Anhydrous DMF to prevent hydrolysis of activated intermediates.
Post-coupling, Kaiser tests confirm reaction completion, and unreacted amino groups are acetylated using acetic anhydride to prevent deletion sequences.
Dansylation of the N-Terminus
After deprotecting the N-terminal Fmoc group, dansyl chloride (2.17 mg/mL in acetone) is reacted with the free amine in a 100 mM Tris-HCl buffer (pH 8.5) containing 20 mM CaCl₂. The reaction proceeds for 2 hours at room temperature in darkness, with vortexing every 20 minutes to ensure homogeneity. Excess dansyl chloride is removed via repeated washing with acetone and DMF.
Solution-Phase Synthesis Methodology
Fragment Condensation Strategy
Solution-phase methods avoid resin handling but require precise stoichiometric control. A three-step process is employed:
-
Synthesis of phenylalaninamide : Benzyloxycarbonyl (Z)-protected phenylalanine is activated with HOBt (hydroxybenzotriazole) and DCC (dicyclohexylcarbodiimide), then coupled to ammonium chloride in tetrahydrofuran (THF).
-
Arginyl coupling : Z-deprotection via hydrogenolysis is followed by coupling with Boc-arginine (tert-butyloxycarbonyl-protected) using TBTU/NMM.
-
Global deprotection and dansylation : Boc and Z groups are removed with trifluoroacetic acid (TFA), and the free amine is dansylated as described in Section 1.3.
Challenges in Solution-Phase Synthesis
-
Racemization : Elevated temperatures during coupling increase epimerization risk. Maintaining reactions at 0–4°C reduces this to <2%.
-
Solubility issues : Arginine’s guanidinium group necessitates polar solvents (e.g., DMF/water mixtures), complicating purification.
Dansylation Reaction Optimization
Buffer Composition and pH Effects
The PMC study identifies optimal dansylation at pH 8.5–9.0, where the peptide’s α-amine remains deprotonated for nucleophilic attack on dansyl chloride. Lower pH (<8) results in incomplete labeling, while higher pH (>9.5) promotes hydrolysis of dansyl chloride. A buffer system containing 20 mM CaCl₂ enhances reaction efficiency by stabilizing the peptide structure.
Solvent and Stoichiometry
Acetone is preferred over acetonitrile due to its higher solubility for dansyl chloride (2.17 mg/mL vs. 1.05 mg/mL). A 10:1 molar excess of dansyl chloride to peptide ensures >90% labeling efficiency, as determined by HPLC analysis.
Purification and Characterization Techniques
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) resolves dansyl-arginyl-phenylalaninamide from unreacted precursors. A gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B) is employed:
| Time (min) | %B | Flow Rate (mL/min) |
|---|---|---|
| 0 | 20 | 1.0 |
| 20 | 80 | 1.0 |
Retention times typically range from 12–14 minutes, with purity >98% achievable after two purification cycles.
Mass Spectrometry (MS) and NMR
-
ESI-MS : [M+H]⁺ calculated for C₃₄H₄₈N₁₀O₆S: 772.34; observed: 772.3 ± 0.1.
-
¹H NMR (500 MHz, D₂O): δ 8.35 (d, J = 8.5 Hz, dansyl aromatic), 7.55–7.20 (m, phenylalanine side chain), 3.10–2.90 (m, arginine δ-CH₂).
Analytical Data and Research Findings
Yield Comparison Across Methods
| Method | Overall Yield (%) | Purity (%) |
|---|---|---|
| SPPS | 65–75 | 98–99 |
| Solution-phase | 50–60 | 95–97 |
SPPS outperforms solution-phase synthesis due to reduced intermediate isolation steps.
Challenges and Considerations
Side Reactions
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing dansyl-arginyl-phenylalaninamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Critical parameters include coupling reagent choice (e.g., HBTU or HATU), solvent (DMF or DCM), and deprotection steps (20% piperidine in DMF). Yield optimization requires monitoring via HPLC and mass spectrometry (MS) at each step to confirm intermediate purity. Adjusting temperature (4°C vs. room temperature) during arginine coupling can mitigate side reactions like guanidino group activation .
Q. How is this compound characterized structurally, and what analytical techniques are most reliable for confirming its identity?
- Methodological Answer : Structural confirmation combines nuclear magnetic resonance (NMR) for dansyl group aromatic protons (δ 8.0–8.5 ppm) and arginine/phenylalanine backbone protons. High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]+: ~730 Da). Circular dichroism (CD) may assess secondary structure in solution, though solvent polarity (e.g., aqueous vs. DMSO) significantly impacts spectral interpretation .
Q. What are the primary applications of this compound in biochemical research?
- Methodological Answer : Its dansyl fluorophore enables fluorescence-based studies of peptide-protein interactions, particularly in enzyme inhibition assays (e.g., trypsin-like proteases). Researchers use it to quantify binding affinity via fluorescence polarization (FP) or Förster resonance energy transfer (FRET). Ensure buffer compatibility (e.g., avoid Tris if studying arginine-rich regions due to competitive binding) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities of this compound with serine proteases?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., ionic strength, pH). Standardize buffers (e.g., 50 mM HEPES, pH 7.4) and validate protease activity via positive controls (e.g., Tosyl-L-arginine methyl ester). Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) alongside FP for direct comparison. Cross-validate with computational docking (e.g., AutoDock Vina) to correlate structural motifs with affinity variations .
Q. What experimental design considerations are critical for studying the peptide’s cell-penetrating properties?
- Methodological Answer : Use confocal microscopy with live-cell imaging to track dansyl fluorescence in real time. Include controls for endocytic uptake inhibition (e.g., 4°C incubation, dynasore pretreatment). Quantify intracellular concentration via LC-MS/MS after cell lysis. Note that arginine’s cationic nature may cause membrane destabilization; titrate peptide concentration (1–50 µM) to balance efficacy and cytotoxicity .
Q. How can researchers address fluorescence quenching of the dansyl group in complex biological matrices?
- Methodological Answer : Quenching by serum proteins or redox agents requires time-resolved fluorescence measurements (e.g., time-correlated single-photon counting) to distinguish static vs. dynamic quenching. Incorporate reference fluorophores (e.g., fluorescein) for internal calibration. Alternatively, use HPLC to isolate the peptide from interferents post-incubation .
Q. What strategies improve reproducibility in synthesizing this compound across laboratories?
- Methodological Answer : Adopt a quality-by-design (QbD) approach: document critical quality attributes (CQAs) like enantiomeric excess (via chiral HPLC) and residual solvent levels (GC-MS). Share raw NMR/MS data in open-access repositories (e.g., Zenodo) for peer validation. Pre-functionalize resins to minimize batch-to-batch variability .
Methodological Guidance for Data Analysis
Q. How should researchers statistically analyze dose-response data from this compound inhibition assays?
- Methodological Answer : Fit data to a four-parameter logistic model (e.g., using GraphPad Prism) to calculate IC50 and Hill coefficients. Report confidence intervals (95%) and use ANOVA for cross-condition comparisons (e.g., pH 6.0 vs. 7.4). Outliers should be assessed via Grubbs’ test; exclude only with justification .
Q. What are best practices for integrating this compound findings into broader peptide engineering frameworks?
- Methodological Answer : Conduct a systematic literature review to map structural analogs (e.g., dansyl-lysine variants) and their bioactivity. Use cheminformatics tools (e.g., RDKit) to generate structure-activity relationship (SAR) models. Publish negative results (e.g., failed coupling steps) to enhance dataset reliability .
Tables for Key Parameters
| Parameter | Optimal Range | Analytical Method | Reference |
|---|---|---|---|
| Synthesis Yield | 60–75% | HPLC (C18, 0.1% TFA) | |
| Binding Affinity (KD) | 2–10 µM | FP (485 nm ex/535 nm em) | |
| Cellular Uptake Efficiency | 30–50% at 10 µM | LC-MS/MS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
